benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO2S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and thiol-containing compounds. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: Benzyl chloroformate is used to introduce the benzyl group onto the piperidine ring.
Addition of the sulfanylmethyl group: This step involves the reaction of the intermediate with a thiol compound under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylate can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex industrial products.
Mechanism of Action
The mechanism of action of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group provides hydrophobic interactions, while the sulfanylmethyl group can form hydrogen bonds or interact with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
- Benzyl 4-(methylsulfanyl)piperidine-1-carboxylate
- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and the ability to form specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1353970-98-5 |
---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.4 |
Purity |
95 |
Origin of Product |
United States |
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